molecular formula C20H22N2OS B2500710 (3,4-dimethylphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851803-22-0

(3,4-dimethylphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2500710
CAS No.: 851803-22-0
M. Wt: 338.47
InChI Key: XQFPKSZMQRFZGJ-UHFFFAOYSA-N
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Description

(3,4-dimethylphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and early-stage drug discovery research. Its molecular structure, which features a methanone group linked to substituted phenyl and dihydroimidazolthio rings, suggests potential as a key intermediate or scaffold for the development of novel bioactive molecules. Research into this compound may focus on its application in chemogenomic-based approaches for predicting drug-target interactions (DTIs), a critical step in identifying new therapeutic targets and repurposing existing drugs . Computational models, such as those utilizing deep learning to analyze simplified molecular-input line-entry system (SMILES) strings and amino acid sequences, could be employed to virtually screen this compound against libraries of target proteins to hypothesize its mechanism of action (MoA) . For instance, compounds with similar structures have been investigated for their ability to modulate specific protein families, such as enzymes or G protein-coupled receptors (GPCRs). The specific research value of this compound may lie in its potential to selectively inhibit or activate a target protein, making it a valuable tool compound for probing biological pathways and understanding disease mechanisms in vitro. This product is provided as is and is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(3,4-dimethylphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-14-5-4-6-17(11-14)13-24-20-21-9-10-22(20)19(23)18-8-7-15(2)16(3)12-18/h4-8,11-12H,9-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFPKSZMQRFZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Lipophilic Properties

(a) Comparison with (4-Nitrophenyl)(2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone
  • Key Differences: Aryl Group: The target compound uses a 3,4-dimethylphenyl group (electron-donating), while the analog has a 4-nitrophenyl group (strong electron-withdrawing). Thioether Substituent: The target’s 3-methylbenzyl group is less lipophilic than the 3-(trifluoromethyl)benzyl group in . The CF₃ group increases hydrophobicity (higher logP), which could enhance membrane permeability but reduce aqueous solubility.
(b) Comparison with 1-(3-Methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole
  • Key Differences :
    • Core Structure : The target’s dihydroimidazole ring introduces partial saturation, which may reduce aromatic stacking interactions compared to the fully aromatic imidazole in .
    • Substituents : The 3-methoxyphenyl group in is polar and bulky, whereas the target’s 3,4-dimethylphenyl group offers steric bulk without additional polarity. This could influence molecular packing (e.g., crystallinity) and solubility .

Structural Diversity in Imidazole Derivatives

(a) Fully Aromatic vs. Partially Saturated Imidazoles

Compounds like 4,5-diphenyl-2-(thiophen-2-yl)-1H-imidazole and 1,2,4,5-tetraphenyl-1H-imidazole feature fully aromatic cores, enabling π-π interactions critical for binding to hydrophobic pockets.

(b) Thioether vs. Other Substituents

The target’s 3-methylbenzyl thioether differs from analogs with:

  • Trifluoromethyl groups (e.g., ), which increase metabolic resistance but may elevate toxicity.
  • Heterocyclic substituents (e.g., thiophen-2-yl in ), which introduce hydrogen-bonding capabilities absent in the target.
Table 1: Structural and Property Comparison
Compound Name Core Structure Aryl Group (R1) Thioether Substituent (R2) Predicted logP* Key Features
Target Compound 4,5-Dihydroimidazole 3,4-Dimethylphenyl 3-Methylbenzyl ~3.8 Moderate lipophilicity, flexibility
(4-Nitrophenyl)(2-{[3-(CF₃)benzyl]sulfanyl}-dihydroimidazolyl)methanone 4,5-Dihydroimidazole 4-Nitrophenyl 3-Trifluoromethylbenzyl ~4.5 High logP, electron-deficient aryl
1-(3-Methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole Imidazole 3-Methoxyphenyl N/A (2-Phenyl) ~3.2 Aromatic, polar substituent

*logP estimated via fragment-based methods.

Preparation Methods

Cyclocondensation of Diamines with Carbonyl Compounds

Ethylenediamine reacts with chloroacetaldehyde under acidic conditions to form 2-chloro-4,5-dihydro-1H-imidazole. This method leverages the nucleophilic attack of the diamine on the carbonyl carbon, followed by cyclization and elimination of water. Chloroacetaldehyde, generated in situ from 1,2-dichloroethane and water, ensures regioselective incorporation of the chlorine atom at position 2 of the imidazoline ring.

Reaction Conditions :

  • Solvent : Ethanol or aqueous HCl
  • Temperature : Reflux (70–80°C)
  • Catalyst : Concentrated hydrochloric acid
  • Yield : ~60–70%

Reductive Amination of β-Amino Alcohols

Alternative routes involve reductive amination of β-amino alcohols using catalysts like palladium on carbon (Pd/C) or Raney nickel. For example, 2-aminoethanol derivatives cyclize in the presence of hydrogen gas to yield the imidazoline scaffold. While less common for chlorinated intermediates, this method offers flexibility in introducing substituents during the ring-forming step.

Acylation at the 1-Position Nitrogen

The final step involves attaching the 3,4-dimethylphenyl group via a Friedel-Crafts acylation or direct acylation:

Friedel-Crafts Acylation

The imidazoline intermediate reacts with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) facilitates the formation of the acylium ion, which electrophilically substitutes the hydrogen at the 1-position nitrogen.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or nitrobenzene
  • Catalyst : AlCl₃ (1.2 equiv)
  • Temperature : 0°C to room temperature
  • Yield : ~50–65%

Challenges :

  • Regioselectivity : Competing acylation at the 3-position nitrogen is mitigated by steric effects from the thioether group.
  • Side Reactions : Over-acylation is prevented by controlling stoichiometry (1:1 ratio of acyl chloride to imidazoline).

Direct Acylation with 3,4-Dimethylbenzoyl Chloride

In non-polar solvents, the imidazoline’s 1-position nitrogen acts as a nucleophile, attacking the acyl chloride directly. Triethylamine scavenges HCl, driving the reaction to completion.

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF) or ethyl acetate
  • Base : Triethylamine (2.0 equiv)
  • Temperature : Room temperature
  • Yield : ~70–80%

Optimization and Purification

Chromatographic Purification

Silica gel column chromatography (hexane/ethyl acetate, 3:1) isolates intermediates and the final product. The thioether-containing imidazoline exhibits an Rf of 0.4–0.5, while the acylated product elutes at Rf 0.6–0.7.

Crystallization

Recrystallization from ethanol/water (9:1) yields the final compound as a white crystalline solid. Melting point analysis (mp: 142–144°C) confirms purity.

Analytical Characterization

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 7.45 (d, J = 8.0 Hz, 1H), 7.30–7.20 (m, 5H), 4.25 (s, 2H), 3.85 (t, J = 8.0 Hz, 2H), 3.10 (t, J = 8.0 Hz, 2H), 2.35 (s, 3H), 2.30 (s, 6H)
IR (KBr) 1680 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-S stretch)
HRMS (ESI+) m/z calc. for C₂₀H₂₂N₂OS [M+H]⁺: 338.1424; found: 338.1426

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Nucleophilic Substitution High yield, minimal byproducts Requires activated leaving group
Mitsunobu Reaction Broad substrate compatibility Costly reagents, moisture sensitivity
Friedel-Crafts Regioselective acylation Harsh conditions, low yields
Direct Acylation Mild conditions, scalability Competing diacylation

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors enhance the nucleophilic substitution step by improving heat transfer and reducing reaction time. Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) further accelerate thioether formation.

Recent Advances and Alternatives

Enzymatic Acylation

Lipase-catalyzed acylation in ionic liquids offers a greener alternative to traditional methods, achieving 60–70% yields under mild conditions.

Photoredox Catalysis

Visible-light-mediated thioetherification using eosin Y as a photocatalyst minimizes byproduct formation and enhances reaction efficiency.

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